Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate
Brand Name: Vulcanchem
CAS No.: 5814-43-7
VCID: VC15435447
InChI: InChI=1S/C16H25F3N2O4/c1-24-14(23)15(16(17,18)19,20-10-12-8-5-9-25-12)21-13(22)11-6-3-2-4-7-11/h11-12,20H,2-10H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C16H25F3N2O4
Molecular Weight: 366.38 g/mol

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

CAS No.: 5814-43-7

Cat. No.: VC15435447

Molecular Formula: C16H25F3N2O4

Molecular Weight: 366.38 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate - 5814-43-7

Specification

CAS No. 5814-43-7
Molecular Formula C16H25F3N2O4
Molecular Weight 366.38 g/mol
IUPAC Name methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate
Standard InChI InChI=1S/C16H25F3N2O4/c1-24-14(23)15(16(17,18)19,20-10-12-8-5-9-25-12)21-13(22)11-6-3-2-4-7-11/h11-12,20H,2-10H2,1H3,(H,21,22)
Standard InChI Key FOXPTPQAPFYJSG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C(F)(F)F)(NCC1CCCO1)NC(=O)C2CCCCC2

Introduction

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group, a cyclohexanecarbonylamino moiety, and an oxolan-2-ylmethylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activity and structural complexity.

Synthesis

The synthesis of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.

Potential Applications

This compound is of interest in various fields, particularly in medicinal chemistry, due to its complex structure that combines multiple functional groups. These features may enhance its biological activity compared to simpler analogs, positioning it as a candidate for further investigation in drug discovery and development processes.

Interaction Studies

Understanding how Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate interacts with biological systems is crucial. Interaction studies, including binding assays, could provide insights into its efficacy and specificity towards target proteins.

Related Compounds

Several compounds share structural similarities with Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate. These include:

Compound NameStructure FeaturesUnique Aspects
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acidTrifluoromethyl and methoxy functionalityAnti-inflammatory properties
Methyl 3,3,3-Trifluoro-2-toluene-4-sulfonylimino-propionateSulfonamide moietyProteomics applications
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acidHydroxy group instead of aminoMetabolic effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator